![molecular formula C22H30O2Si B14251592 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- CAS No. 389123-31-3](/img/structure/B14251592.png)
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- is a chiral organosilicon compound It is characterized by the presence of a hexenol group and a diphenylsilyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Hexen-3-ol.
Protection of Hydroxyl Group: The hydroxyl group of 5-Hexen-3-ol is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- involves its interaction with various molecular targets. The silyl ether group can undergo hydrolysis to release the active alcohol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)
- 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)
Uniqueness
The presence of the diphenylsilyl ether group in 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- distinguishes it from other similar compounds. This structural feature imparts unique reactivity and stability, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
389123-31-3 |
|---|---|
Molekularformel |
C22H30O2Si |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
(3S)-1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-12-19(23)17-18-24-25(22(2,3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21/h5-11,13-16,19,23H,1,12,17-18H2,2-4H3/t19-/m0/s1 |
InChI-Schlüssel |
IDINHWOHXYVGAQ-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H](CC=C)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
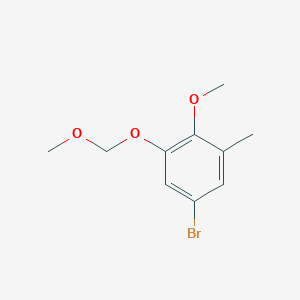
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
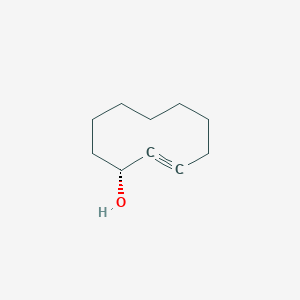
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
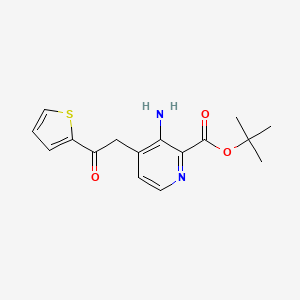
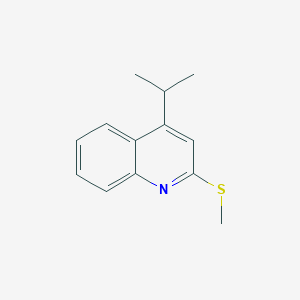
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
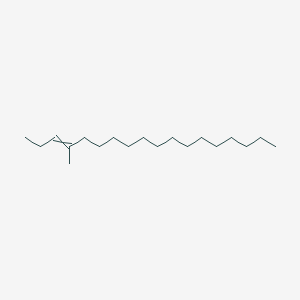
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

